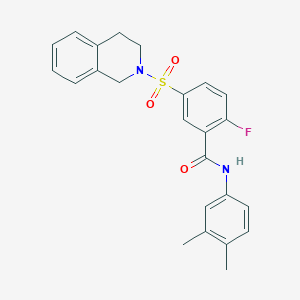
5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide is a fascinating molecule known for its diverse applications. This compound combines the structural elements of sulfonamides, isoquinolines, and fluorobenzamides, leading to unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: To synthesize this compound, various intermediates are combined through sequential reactions. The initial step typically involves the creation of the 3,4-dihydroisoquinoline derivative. This is followed by sulfonylation to incorporate the sulfonyl group. Finally, the fluorobenzamide derivative is attached through amide bond formation. Industrial Production Methods: On an industrial scale, the process is optimized to enhance yield and purity. Common strategies include automated, continuous flow systems to maintain optimal reaction conditions and efficient purification methods such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes:
Oxidation
The compound can undergo oxidation, especially on the isoquinoline ring, leading to quinoline derivatives.
Reduction
Reductive amination can modify the amine groups.
Substitution
Electrophilic aromatic substitution can occur on the benzamide ring. Common Reagents and Conditions Used: Oxidizing agents like m-chloroperbenzoic acid for oxidation; reducing agents such as sodium borohydride for reduction; and Lewis acids or halogenating agents for substitution reactions. Major Products Formed: The reactions yield quinoline derivatives, amine-modified products, or halogenated benzamides.
Aplicaciones Científicas De Investigación
The compound has broad scientific research applications:
Chemistry
Used as a building block for more complex molecules.
Biology
Studied for its binding affinity to certain enzymes or receptors.
Medicine
Explored for potential therapeutic properties, including antimicrobial or anticancer activities.
Industry
Utilized in material science for developing advanced materials with specific properties.
Mecanismo De Acción
The compound's mechanism of action involves interacting with molecular targets such as enzymes or receptors. It can inhibit or activate certain pathways, leading to desired biological effects. For instance, it may inhibit an enzyme's active site by binding to a crucial residue, thus blocking the substrate's access.
Comparación Con Compuestos Similares
Compared to similar compounds, 5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide stands out due to the unique combination of its structural elements. Similar Compounds:
Sulfonamides
Known for their antimicrobial properties.
Isoquinolines
Studied for their pharmacological activities.
Fluorobenzamides
Utilized for their stability and bioactivity.
This compound's unique structure allows for a wide range of applications and interactions, making it a valuable subject of scientific research
Propiedades
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O3S/c1-16-7-8-20(13-17(16)2)26-24(28)22-14-21(9-10-23(22)25)31(29,30)27-12-11-18-5-3-4-6-19(18)15-27/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLWQZXMXZUPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-2-cyano-N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2971193.png)
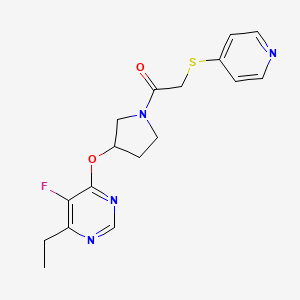
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B2971195.png)
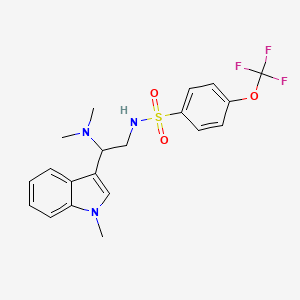
![N-(2,6-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2971197.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide](/img/structure/B2971198.png)
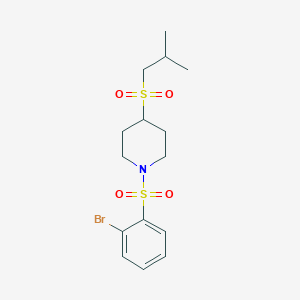
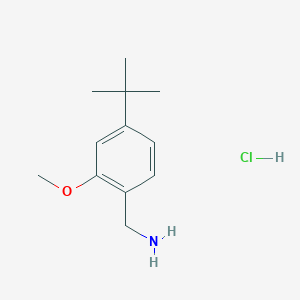
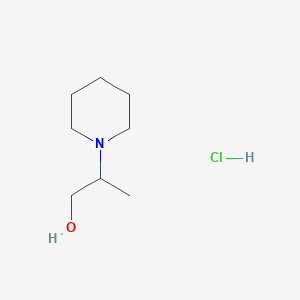
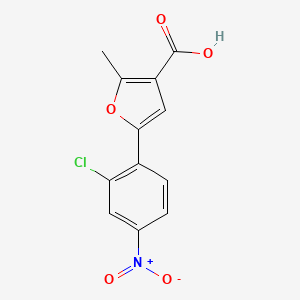
![N-(4-fluorophenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2971210.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2971211.png)
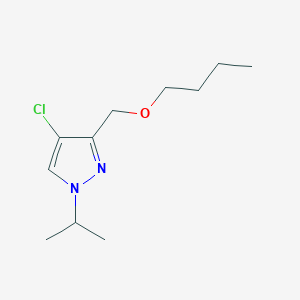
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2971214.png)
